

proper storage conditions for aminophylline to ensure potency

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Compound of Interest

Compound Name: Aminophylline

Cat. No.: B1665990

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Technical Support Center: Aminophylline Storage and Handling

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of **aminophylline** to ensure its potency and stability for experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of **aminophylline** in a laboratory setting.

Q1: I noticed a precipitate in my **aminophylline** injection solution upon receipt/after storage. What should I do?

A1: Do not use the injection if crystals have separated.^{[1][2]} Precipitation of theophylline, a component of **aminophylline**, can occur. This indicates that the solution is no longer stable or suitable for use. The formation of crystals can be due to exposure to carbon dioxide or improper pH levels. **Aminophylline** solutions should be stored in single-dose containers from which carbon dioxide has been excluded, preferably of Type I glass, and protected from light.^[1]

Q2: The color of my **aminophylline** powder/solution has changed to yellow. Is it still usable?

A2: A change in color from white to yellow, particularly in the presence of glucose and lactose or upon exposure to sunlight and higher temperatures, is an indicator of degradation.[3] If your **aminophylline** mixture or solution, especially those containing dextrose, develops a yellow tinge, it is recommended not to use it as its potency may be compromised.[3]

Q3: My **aminophylline** solution has a strong ammoniacal odor. Is this normal?

A3: A slight ammoniacal odor is normal for **aminophylline**, which is a complex of theophylline and ethylenediamine.[4][5] Upon exposure to air, **aminophylline** can gradually lose ethylenediamine and absorb carbon dioxide, which can liberate free theophylline.[5] This may intensify the odor. However, a very strong odor, especially when accompanied by other signs of degradation like discoloration or precipitation, warrants caution. Always ensure the container is tightly sealed when not in use.[4][6]

Q4: I need to dilute my **aminophylline** for an experiment. What are the compatible diluents and how long will the diluted solution be stable?

A4: **Aminophylline** is compatible with several intravenous solutions, including water for injection, normal saline (0.9% sodium chloride), and 5% dextrose solutions.[7] Diluted solutions in dextrose-containing solutions are generally stable for 48 hours when stored at room temperature or under refrigeration.[7][8] In normal saline, stability is maintained for at least 48 hours at room temperature.[7] However, it's crucial to note that at higher temperatures (35°C or above), **aminophylline** in dextrose solutions may yellow after 24 hours, even if the active ingredient remains stable.[7] For specialized solutions like aminoplasma 5%, the drug is stable for 2 days at temperatures up to 45°C, but in lipofundin 10% and total parenteral nutrition solutions, stability is reduced to only 12 hours at 45°C.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for **aminophylline** powder?

A1: **Aminophylline** powder should be preserved in tight containers to protect it from air and moisture.[4][9] It should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6] It is also crucial to protect it from direct sunlight.[3][6]

Q2: How should **aminophylline** injection solutions be stored?

A2: **Aminophylline** injection solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.^{[10][11]} The injection should be stored in its carton until time of use.^{[10][12]} It is important to prevent freezing.^[2]

Q3: What are the signs of **aminophylline** degradation?

A3: Signs of degradation include the formation of crystals in solutions, a change in color from white to yellowish, and a strong ammoniacal odor.^{[1][3]} Exposure to air can lead to the absorption of carbon dioxide and the liberation of free theophylline, which is less soluble.^{[5][13]}

Q4: What is the shelf life of **aminophylline**?

A4: The shelf life of unopened **aminophylline** injection is typically 3 years (36 months).^[14] However, once diluted, the stability varies depending on the diluent and storage temperature (see Troubleshooting Q4). Always refer to the manufacturer's expiration date on the packaging.

Quantitative Data on Aminophylline Stability

The following table summarizes the stability of **aminophylline** under various conditions.

Formulation/Mixture	Storage Temperature	Storage Conditions	Duration of Stability	Observations
Aminophylline Powder	5°C, Room Temp (27±3°C), 45°C	In presence of glucose and lactose	Degradation increases with temperature	Intense degradation, color change to yellow[3]
Aminophylline Powder	Room Temperature	Exposure to direct sunlight	Degradation observed	Color change[3]
Aminophylline Injection (1 g/L)	5°C, 27±3°C, 45°C	In various intravenous fluids (water for injection, dextrose, normal saline, etc.)	2 days	Stable and physically compatible[3]
Aminophylline Injection (1 g/L) in Dextrose	Room Temperature, 45°C	---	After 2 days	Yellow tinge appears[3]
Aminophylline Injection in Lipofundin 10% and TPNS	45°C	---	12 hours	Stable for a shorter duration[3]
Diluted Aminophylline Solutions	Room Temperature or Refrigerated	In dextrose-containing solutions	48 hours	Chemically stable[7][8]
Aminophylline in Dextrose Solutions	≥35°C	---	After 24 hours	May develop a yellow color[7]
Aminophylline in Normal Saline	Room Temperature	---	At least 48 hours	Stable[7]

Experimental Protocols

Protocol 1: Potency Determination of **Aminophylline** by High-Performance Liquid Chromatography (HPLC)

This method is used for the simultaneous determination of **aminophylline** and other compounds in pharmaceutical formulations.[15]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Ultrasphere C18 column or equivalent.

2. Reagents and Materials:

- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Diethylamine aqueous solution (0.25% v/v)
- **Aminophylline** reference standard
- Water (HPLC grade)

3. Chromatographic Conditions:

- Mobile Phase: Dichloromethane:Methanol:0.25% (v/v) Diethylamine aqueous solution (20:60:20, v/v/v)[15]
- Flow Rate: 1 mL/min[15]
- Detection Wavelength: 264 nm[15]
- Column Temperature: Ambient

4. Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of **aminophylline** reference standard in the mobile phase to obtain a known concentration (e.g., within the range of 125-750 µg/mL).[15]

5. Sample Solution Preparation:

- For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a specific amount of **aminophylline** to a volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution before injection.

- For injections, dilute an accurately measured volume of the injection with the mobile phase to achieve a concentration within the calibration range.

6. Procedure:

- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas for the **aminophylline** peak.
- Calculate the percentage of **aminophylline** in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Spectrophotometric Determination of **Aminophylline**

This is a simpler, alternative method for determining **aminophylline** concentration.[\[16\]](#)[\[17\]](#)

1. Instrumentation:

- UV-Vis Spectrophotometer

2. Reagents and Materials:

- **Aminophylline** reference standard
- Distilled water
- Boric acid (for specific methods)[\[16\]](#)

3. Standard Solution Preparation:

- Prepare a stock solution of **aminophylline** reference standard in distilled water (e.g., 2500 µg/mL).[\[17\]](#)
- Prepare a series of working standards by diluting the stock solution to obtain a range of concentrations (e.g., 5-35 µg/mL).[\[17\]](#)

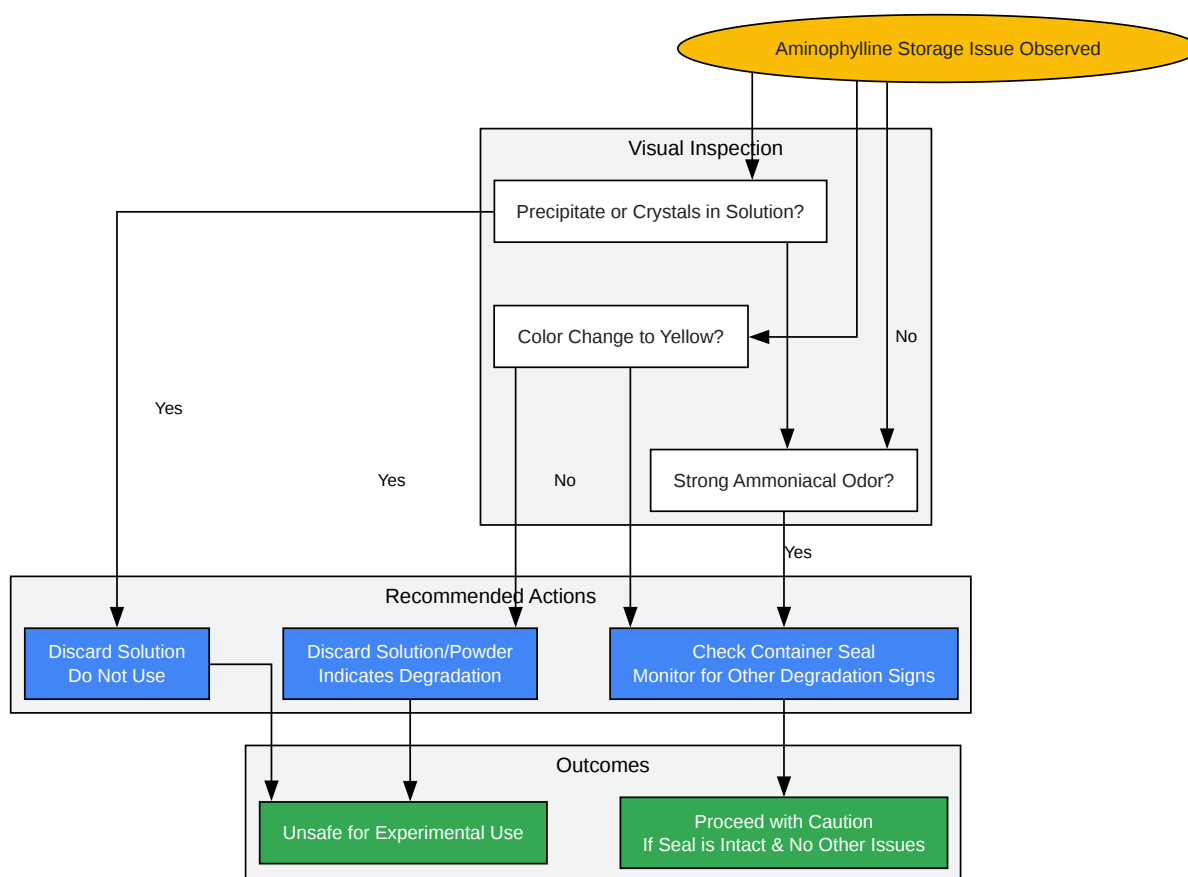
4. Sample Solution Preparation:

- Prepare the sample solution in distilled water to obtain a theoretical concentration within the range of the standard curve.

5. Procedure:

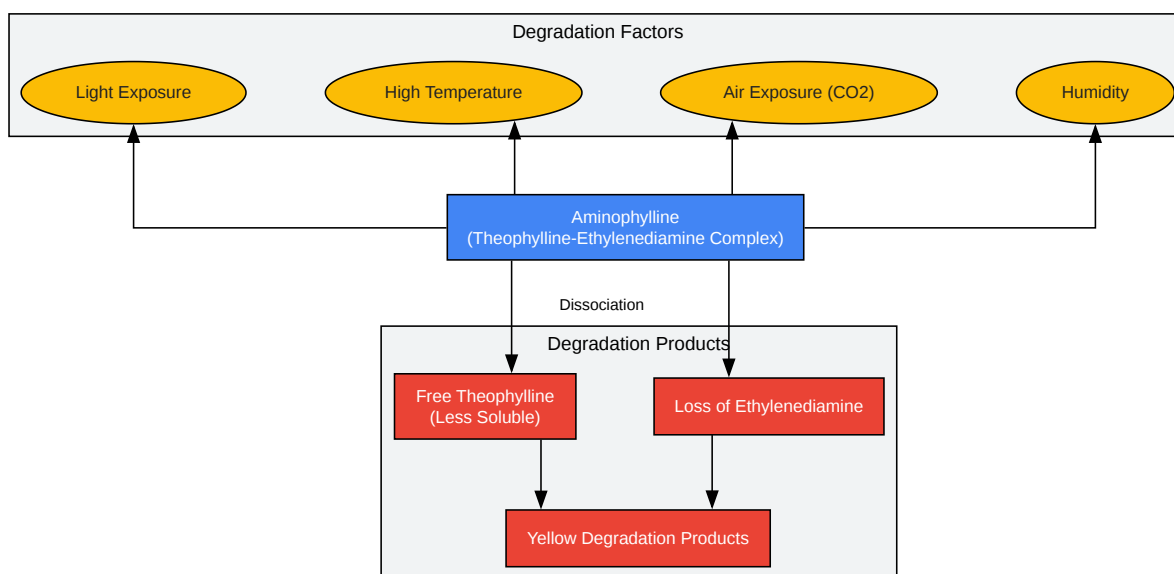
- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (around 272 nm for **aminophylline** in water).[17]
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of **aminophylline** in the sample solution from the calibration curve.

Visualizations



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Caption: Troubleshooting workflow for observed issues with stored **aminophylline**.



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Caption: Simplified degradation pathway of **aminophylline** under improper storage conditions.

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